molecular formula C18H16ClN3O2 B3008378 4-[(4-chloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 338750-93-9

4-[(4-chloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B3008378
CAS RN: 338750-93-9
M. Wt: 341.8
InChI Key: MIIVYOOIDDKQJL-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a chemical with a unique structure that has attracted attention from researchers in various fields. It contains a total of 35 bonds, including 23 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 secondary amine (aromatic), and 1 hydrazone .


Molecular Structure Analysis

The molecular structure of this compound includes a total of 35 bonds, 23 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 secondary amine (aromatic), and 1 hydrazone .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 341.79 . Other properties such as melting point, boiling point, and density are not well-documented in the available literature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A review highlights the importance of derivatives similar to the target compound as building blocks in the synthesis of a wide range of heterocyclic compounds. These derivatives exhibit unique reactivity, enabling mild reaction conditions for generating versatile cynomethylene dyes and heterocycles from a plethora of precursors. This versatility underpins their application in creating complex molecular architectures found in pharmaceuticals and dyes, underscoring their pivotal role in synthetic chemistry (Gomaa & Ali, 2020).

Antimicrobial and Antitumor Agents

Another research dimension explores the Knoevenagel condensation products, where derivatives similar to the target compound serve as key intermediates. These products have shown significant potential as antimicrobial and antitumor agents, indicating the compound's relevance in medicinal chemistry for developing new therapeutic agents. The ability to undergo Knoevenagel condensation makes these derivatives crucial for synthesizing bioactive molecules with potential applications in cancer therapy and infection control (Tokala, Bora, & Shankaraiah, 2022).

Antioxidant Properties

Research on isoxazolone derivatives, which can be synthesized from precursors including the target compound, reveals their significant biological and medicinal properties, including antioxidant capabilities. These derivatives constitute excellent intermediates for various heterocycles, showcasing their broad applicability in developing compounds with potential health benefits, particularly in combating oxidative stress-related diseases (Laroum, Boulcina, Bensouici, & Debache, 2019).

Development of Liquid Crystal Materials

The compound and its derivatives also find applications in the development of liquid crystal materials. Methylene-linked liquid crystal dimers, including structures related to the target compound, exhibit unique transitional properties, such as the formation of twist-bend nematic phases. These materials are critical for advancing liquid crystal display technologies, highlighting the compound's contribution to materials science (Henderson & Imrie, 2011).

properties

IUPAC Name

4-[(4-chlorophenyl)iminomethyl]-5-ethoxy-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-2-24-17-16(12-20-14-10-8-13(19)9-11-14)18(23)22(21-17)15-6-4-3-5-7-15/h3-12,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNDFNXNXOCOSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-chloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

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